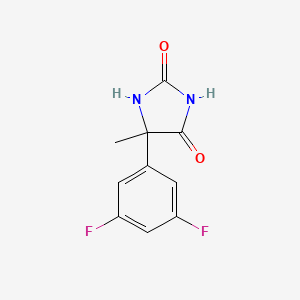
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
This would typically involve identifying the compound’s chemical formula, its structure, and its functional groups.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include understanding the reaction mechanism and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Serotonin Receptor Interaction
- Role in Serotonin Receptor Interaction : It has been studied in the context of serotonin receptor interaction, particularly focusing on the balance between selective and dual 5-HT7R/5-HT1A actions of substituted hydantoins (Kucwaj-Brysz et al., 2018).
Synthesis and Chemical Properties
- Synthesis and Analogs : Research includes the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its analogs, highlighting the chemical processes and properties of these compounds (Witchard & Watson, 2010).
Corrosion Inhibition
- Use in Corrosion Inhibition : The compound has been investigated for its performance as a corrosion inhibitor for mild steel in hydrochloric acid solution, showcasing its potential in industrial applications (Yadav et al., 2015).
Molecular Dimerization
- Molecular Dimerization Studies : Its role in hydrogen-bond-assisted, concentration-dependent molecular dimerization has been studied, providing insights into its chemical behavior and interactions (Bisello et al., 2017).
Antibacterial Activity
- Antibacterial Activity Assessment : The compound has been evaluated for its in vitro antibacterial activity, especially against human breast adenocarcinoma cell lines and its role in anti-inflammatory activity (Uwabagira & Sarojini, 2019).
Quantum Chemical Studies
- Quantum Mechanical and Spectroscopic Studies : The compound has been the subject of quantum mechanical, spectroscopic studies and molecular docking analysis, providing a deeper understanding of its structural and electronic properties (Sevvanthi et al., 2017).
Pharmacological Properties
- Investigation of Pharmacodynamic and Pharmacokinetic Profile : The compound's stereoisomers have been synthesized and evaluated for their pharmacodynamic and pharmacokinetic profiles, highlighting the impact of stereochemistry on their properties (Kucwaj-Brysz et al., 2020).
Electrochemical Behavior
- Electrochemical Behavior Study : Its electrochemical behavior has been examined, providing insights into its redox processes and structural relationships (Nosheen et al., 2012).
Structure-Property Relationship
- Structure-Property Relationship Exploration : The relationship between its structure and properties, such as anticonvulsant action and toxicity, has been explored (Kumar & Bhaskar, 2019).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards associated with it.
Future Directions
This involves identifying areas of further research or potential applications of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubMed for biological information, Reaxys for chemical information, or the Protein Data Bank for structural data could be useful. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
5-(3,5-difluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)5-2-6(11)4-7(12)3-5/h2-4H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEHPRKMPWNDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

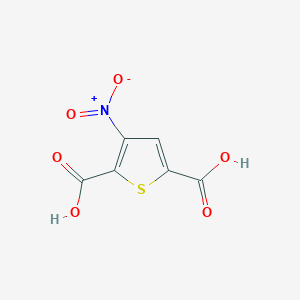
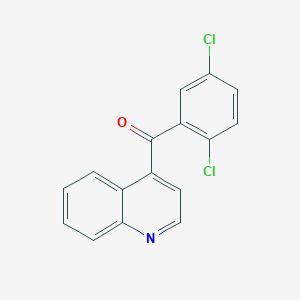
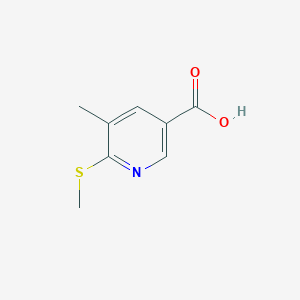
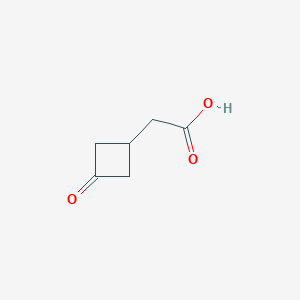
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)
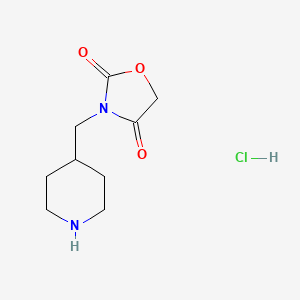
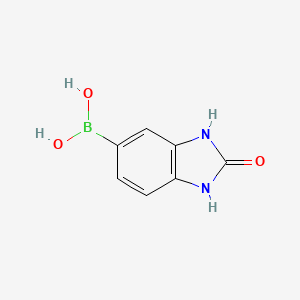
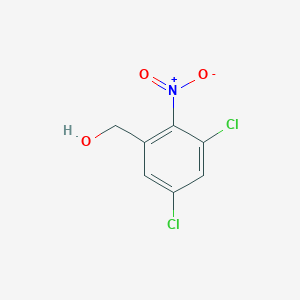
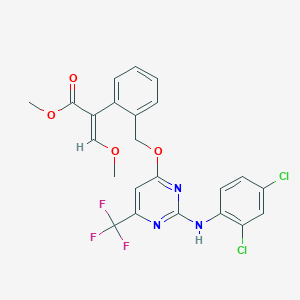
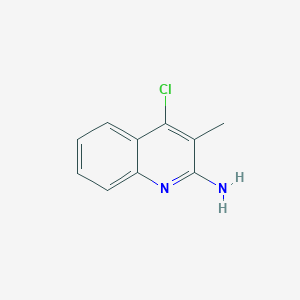
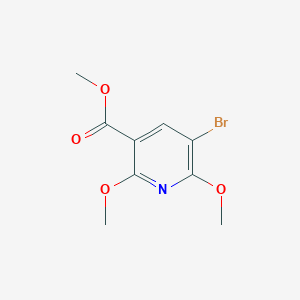
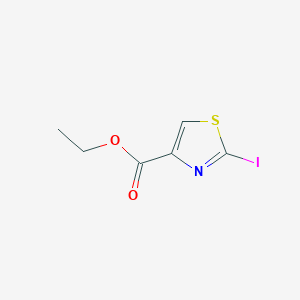
![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)
![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)